N-[(furan-2-yl)methyl]-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide
Description
N-[(furan-2-yl)methyl]-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a heterocyclic compound featuring a cyclopenta[d]pyrimidinone core fused with a pyridine ring and substituted with a furan-methyl group and a sulfanyl acetamide side chain. The compound’s sulfur-containing acetamide moiety may enhance solubility and binding affinity, while the furan and pyridine groups contribute to aromatic interactions in biological systems.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[[2-oxo-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c25-18(22-11-15-3-2-10-27-15)13-28-19-16-4-1-5-17(16)24(20(26)23-19)12-14-6-8-21-9-7-14/h2-3,6-10H,1,4-5,11-13H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOULQWXTTNUXEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NCC3=CC=CO3)CC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(furan-2-yl)methyl]-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure suggests various biological activities, particularly in the fields of oncology and anti-inflammatory research. This article explores the biological activity of this compound based on available literature and data.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C20H20N4O3S
- Molecular Weight : 396.47 g/mol
- IUPAC Name : N-(furan-2-ylmethyl)-2-[[2-oxo-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
This compound features a furan ring and a pyridine moiety, which are known for their diverse biological activities. The presence of a sulfanyl group enhances its potential as a pharmacophore.
Biological Activity Overview
Research indicates that N-[(furan-2-yl)methyl]-2-{...} exhibits several biological activities:
-
Anticancer Activity :
- Several studies have demonstrated the compound's ability to inhibit cancer cell proliferation. For instance, it was tested against various cancer cell lines, showing promising results in reducing cell viability at low concentrations (IC50 values typically below 10 µM) .
- The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells.
- Anti-inflammatory Effects :
- Antimicrobial Properties :
Anticancer Activity Case Study
A study conducted by Evren et al. (2019) synthesized various derivatives of similar compounds and tested them against A549 human lung adenocarcinoma cells. The results indicated that compounds with structural similarities to N-[(furan-2-yl)methyl]-2-{...} exhibited enhanced cytotoxicity compared to standard treatments like doxorubicin .
Anti-inflammatory Mechanism Exploration
In another study focusing on inflammatory responses, researchers observed that treatment with N-[(furan-2-yl)methyl]-2-{...} significantly reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages. This suggests a potential pathway through which this compound could exert its anti-inflammatory effects .
Data Table: Summary of Biological Activities
| Biological Activity | Cell Line / Model | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | A549 | <10 | Apoptosis induction |
| Anti-inflammatory | Macrophages | Not specified | Cytokine modulation |
| Antimicrobial | Various bacteria | Not specified | Unknown |
Comparison with Similar Compounds
Key Observations :
- Thiophene-containing analogs often exhibit enhanced antimicrobial activity due to increased membrane permeability .
- Substituent Effects : The allyl group in ’s compound may confer greater conformational flexibility compared to the rigid pyridinylmethyl group in the target compound, influencing binding kinetics .
Methodological Approaches for Similarity Assessment
Computational Similarity Metrics
Virtual screening protocols often rely on structural similarity metrics, such as Tanimoto coefficients or pharmacophore mapping, to identify analogs. However, methods vary significantly in sensitivity; for example, fingerprint-based approaches may overlook subtle stereochemical differences critical for bioactivity . The target compound’s stereochemistry (e.g., cyclopenta[d]pyrimidinone conformation) could lead to divergent similarity scores depending on the algorithm used .
Spectroscopic and Electrochemical Comparisons
- NMR Profiling: Compounds with similar scaffolds, such as phenylpropanoid derivatives (), show distinguishable 1H/13C-NMR shifts for substituents like benzoyl or vanilloyl groups. The target compound’s pyridine and furan signals would likely differ from thiophene-containing analogs (e.g., ) in δ 7–8 ppm regions .
- Electrochemical Behavior: Fullerene-pyrrolidine analogs () demonstrate that electron-withdrawing groups (e.g., sulfanyl acetamide) reduce redox potentials compared to unsubstituted cores. The target compound’s electrochemical profile may align with this trend .
Therapeutic Potential and Selectivity
- Pyrimidine derivatives like the target compound might align with AD-relevant pathways, though empirical validation is required .
- Selectivity Challenges: Immunoassay cross-reactivity data () caution that even minor structural changes (e.g., pyridine vs. benzene substitution) can drastically alter antibody binding, impacting diagnostic or therapeutic specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
